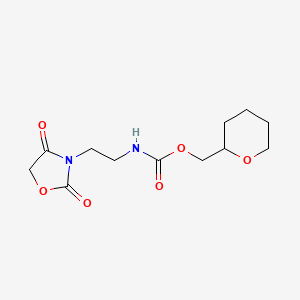

(tetrahydro-2H-pyran-2-yl)methyl (2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a carbamate derivative, which involves a tetrahydropyran ring and an oxazolidinone ring. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals . Tetrahydropyran is a saturated six-membered ring with one oxygen atom, and is a common motif in many natural products . Oxazolidinones are a class of compounds containing a five-membered ring made up of three carbon atoms and two heteroatoms (one oxygen and one nitrogen). They are known for their antimicrobial activity and are used in some antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydropyran ring and an oxazolidinone ring, connected by a carbamate linkage. The exact structure would depend on the specific arrangement and stereochemistry of these components .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the carbamate group, which can participate in a variety of reactions. For example, carbamates can hydrolyze to form amines and carbon dioxide . The tetrahydropyran and oxazolidinone rings may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates tend to be solid at room temperature, and many are soluble in water . The properties of the tetrahydropyran and oxazolidinone rings would also influence the compound’s properties .Applications De Recherche Scientifique

Heterocyclic Synthesis and Biological Activity

Research into heterocyclic compounds has demonstrated that variations of the core chemical structure of "(tetrahydro-2H-pyran-2-yl)methyl (2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamate" can lead to the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds have significant implications for medicinal chemistry, providing a basis for the development of new therapeutic agents. The study by Mohareb et al. (2004) on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates showcases an expeditious synthetic approach to these heterocyclic compounds, highlighting their potential in creating biologically active molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Agents

The structure of "(tetrahydro-2H-pyran-2-yl)methyl (2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamate" is closely related to compounds studied for their antimitotic and anticancer properties. Studies by Temple, Rener, and Comber (1989, 1992) on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its analogs have demonstrated significant activity against experimental neoplasms in mice. These works underline the importance of the carbamate group in exhibiting cytotoxic activity and the potential for developing novel anticancer drugs (Temple & Rener, 1992; Temple, Rener, & Comber, 1989).

Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) strategies using oxidative carbon-hydrogen bond activation and click chemistry have been applied to synthesize a library of substituted tetrahydropyrones. Research by Zaware et al. (2011) demonstrates the creation of structurally diverse compounds, including those with tetrahydropyran structures, for potential screening against various biological targets. This approach showcases the versatility of chemical structures related to "(tetrahydro-2H-pyran-2-yl)methyl (2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamate" in generating novel molecules with potential therapeutic applications (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a pesticide, it might act as an acetylcholinesterase inhibitor, similar to other carbamates . If it were used as a pharmaceutical, the mechanism of action could vary widely depending on the target .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

oxan-2-ylmethyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c15-10-8-20-12(17)14(10)5-4-13-11(16)19-7-9-3-1-2-6-18-9/h9H,1-8H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUXFLNIFZKNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC(=O)NCCN2C(=O)COC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(tetrahydro-2H-pyran-2-yl)methyl (2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2969989.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970002.png)

![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2970009.png)